4,7,10-Trioxa-1,13-tridecanediamine

Catalog No.
S702703
CAS No.
4246-51-9
M.F
C10H24N2O3
M. Wt
220.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,7,10-Trioxa-1,13-tridecanediamine

CAS Number

4246-51-9

Product Name

4,7,10-Trioxa-1,13-tridecanediamine

IUPAC Name

3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propan-1-amine

Molecular Formula

C10H24N2O3

Molecular Weight

220.31 g/mol

InChI

InChI=1S/C10H24N2O3/c11-3-1-5-13-7-9-15-10-8-14-6-2-4-12/h1-12H2

InChI Key

JCEZOHLWDIONSP-UHFFFAOYSA-N

SMILES

C(CN)COCCOCCOCCCN

Canonical SMILES

C(CN)COCCOCCOCCCN

4,7,10-Trioxa-1,13-tridecanediamine has the molecular formula C₁₀H₂₄N₂O₃ and a CAS number of 4246-51-9. It features a linear structure with three ether linkages and two amine groups. This compound is classified as a polyether amine due to its functional groups that can interact with various substrates and facilitate polymerization processes .

  • Polycondensation: It can react with diacids or diisocyanates to form polycondensation products. This property is utilized in the synthesis of polyurethanes and other polymeric materials .
  • Formation of Copolymers: 4,7,10-Trioxa-1,13-tridecanediamine can be used to create copolymers through reactions with other monomers, enhancing material properties such as flexibility and durability .
  • Surface Passivation: In the semiconductor industry, it serves as a surface passivation agent during the synthesis of carbon nanodots, improving their photoluminescent properties .

Several methods exist for synthesizing 4,7,10-trioxa-1,13-tridecanediamine:

  • Etherification: This method involves the reaction of diols with amines under acidic conditions to form ether linkages.
  • Polymerization Techniques: Utilizing polycondensation reactions with suitable monomers can yield this compound in larger quantities.
  • Modified Synthetic Routes: Variations in temperature and pressure during synthesis can influence the yield and purity of the final product .

The applications of 4,7,10-trioxa-1,13-tridecanediamine are diverse:

  • Textile Industry: Used as a finishing agent to impart water repellency and durability to fabrics.
  • Leather Processing: Acts as an auxiliary agent for improving leather quality.
  • Emulsifying Agent: Employed in formulations requiring stable emulsions.
  • Corrosion Inhibitor: Its chemical properties make it suitable for use in protective coatings in various industries .

Interaction studies have shown that 4,7,10-trioxa-1,13-tridecanediamine can form complexes with metal ions and other organic molecules. Such interactions may enhance its functionality in applications like catalysis or as a stabilizing agent in chemical formulations. The ability to form hydrogen bonds due to its amine groups also contributes to its reactivity and compatibility with various substrates .

Several compounds exhibit structural similarities to 4,7,10-trioxa-1,13-tridecanediamine. Here are some notable examples:

Compound NameStructure TypeKey Features
Polyethylene glycolPolyetherNon-toxic; widely used in pharmaceuticals
TriethanolamineAmineCommonly used as surfactant; less hydrophilic
N,N-Bis(2-hydroxyethyl)amineAmineUsed in personal care products; more viscous

Uniqueness of 4,7,10-Trioxa-1,13-tridecanediamine

What sets 4,7,10-trioxa-1,13-tridecanediamine apart is its combination of multiple ether linkages and amine functionalities within a single molecule. This unique structure allows for versatile applications across different sectors while providing specific chemical reactivity that may not be present in simpler compounds.

Physical Description

Liquid
Colorless to pale yellow liquid; [NTP] Clear colorless liquid; [Sigma-Aldrich MSDS]

XLogP3

-1.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

220.17869263 g/mol

Monoisotopic Mass

220.17869263 g/mol

Heavy Atom Count

15

UNII

95W232H4RT

GHS Hazard Statements

Aggregated GHS information provided by 396 companies from 16 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 6 of 396 companies. For more detailed information, please visit ECHA C&L website;
Of the 15 notification(s) provided by 390 of 396 companies with hazard statement code(s):;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317 (45.38%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (47.44%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H412 (22.82%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

4246-51-9

Wikipedia

Diethylene glycol bis(3-aminopropyl) ether

General Manufacturing Information

Adhesive Manufacturing
All Other Basic Organic Chemical Manufacturing
Wholesale and Retail Trade
1-Propanamine, 3,3'-[oxybis(2,1-ethanediyloxy)]bis-: ACTIVE

Dates

Modify: 2023-08-15

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